molecular formula C25H23N3O3S2 B2490970 Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 923173-60-8

Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2490970
CAS No.: 923173-60-8
M. Wt: 477.6
InChI Key: NBVZLWOFGKTTER-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core linked to a tetrahydrobenzo[b]thiophene moiety via a carboxamide bridge. The structure includes a phenyl substituent at position 6 of the thienopyridine ring and an ethyl ester group at position 3 of the tetrahydrobenzo[b]thiophene.

Properties

IUPAC Name

ethyl 2-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-2-31-25(30)19-15-10-6-7-11-18(15)32-24(19)28-22(29)21-20(26)16-12-13-17(27-23(16)33-21)14-8-4-3-5-9-14/h3-5,8-9,12-13H,2,6-7,10-11,26H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVZLWOFGKTTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound consists of a thieno[2,3-b]pyridine moiety linked to a tetrahydrobenzo[b]thiophene structure through an ethyl ester and an amide functional group. The presence of these heterocyclic rings suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.

Synthesis

The synthesis of this compound can be achieved through several methods involving key reactions such as:

  • Condensation Reactions : Combining thieno[2,3-b]pyridine derivatives with tetrahydrobenzo[b]thiophene intermediates.
  • Functionalization : Introducing amine and carboxylic acid groups to enhance solubility and biological activity.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • Thieno[2,3-d]pyrimidine Derivatives : These compounds have demonstrated anticancer and antimicrobial activities in various studies .
Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidBenzo thiophene onlyModerate anticancer
Thieno[2,3-d]pyrimidine derivativesContains pyrimidine ringAnticancer and antimicrobial
Thiazolopyrimidine derivativesContains thiazole ringAnticancer

The unique combination of the thieno and benzo thiophene structures in this compound may enhance its biological activity compared to these similar compounds .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific proteins involved in cell proliferation and apoptosis pathways. For example:

  • Inhibition of IKK Complex : Similar compounds have been shown to inhibit the IKK complex involved in inflammatory responses and cancer progression .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Activity : A study reported that certain derivatives exhibited IC50 values ranging from 23.2 to 49.9 μM against various human tumor cell lines . This suggests that modifications to the core structure can lead to enhanced potency.
  • Analgesic Effects : Other derivatives have shown analgesic properties exceeding those of standard analgesics like metamizole when tested in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:

  • Substituent Positioning : The placement of amino and carboxamide groups significantly affects binding affinity and selectivity towards target proteins.
  • Ring Modifications : Alterations in the thiophene or pyridine rings can enhance solubility and bioavailability.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit promising anticancer activity by inhibiting the IκB kinase (IKK) complex. This inhibition is crucial as it affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is implicated in various cancers and inflammatory diseases. The compound's structure allows it to interact effectively with the IKK complex, making it a candidate for developing anticancer therapies .

Antimicrobial Activity

Studies have demonstrated that related compounds possess antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. For instance, ethyl derivatives have shown effectiveness in inhibiting bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant strains .

Antioxidant Activity

Compounds similar to ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their antioxidant properties. These properties are vital for protecting cells from oxidative stress and could be beneficial in preventing diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Synthesis of Heterocycles

The compound serves as a versatile building block in organic synthesis, particularly in creating other heterocyclic compounds. Its structure allows for various modifications that can lead to the synthesis of new derivatives with enhanced biological activities. The Gewald reaction is commonly employed to synthesize thienopyridine derivatives from simpler precursors, showcasing the compound's utility in synthetic organic chemistry .

Development of Pharmaceutical Formulations

Due to its biological activities, this compound is being explored for inclusion in pharmaceutical formulations aimed at treating various diseases. Its ability to modulate key biological pathways makes it a candidate for drug development targeting inflammatory and proliferative diseases .

Case Studies

StudyFindingsImplications
Madhavi et al. (2016) Investigated the synthesis and evaluation of related ethyl derivatives for antioxidant and antibacterial activities.Demonstrated significant antibacterial activity against multiple strains, supporting further development as an antimicrobial agent.
Patent US20070293533A1 Highlighted the use of thieno[2,3-b]pyridine derivatives as IKK inhibitors.Suggested potential therapeutic applications in cancer treatment and inflammatory diseases.
Ghorab et al. (2010) Explored the synthesis of biologically active heterocycles from thiophene derivatives.Established a framework for developing new drugs based on structural modifications of thienopyridines.

Comparison with Similar Compounds

Key Compounds:

3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 5, ) Structural Differences: Features a 4-methoxyphenyl group and methyl substituent at position 6 instead of phenyl.

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate () Structural Differences: Substitutes the carboxamido-tetrahydrobenzo[b]thiophene moiety with a simpler ethyl ester. Molecular Weight: 312.4 g/mol (vs. ~493.5 g/mol for the target compound, estimated from its formula). Synthetic Route: Likely involves multicomponent reactions, similar to methods in for tetrahydrobenzo[b]thiophene derivatives .

Tetrahydrobenzo[b]thiophene Derivatives

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o, ) Structural Differences: Replaces the thienopyridine-carboxamido group with a 4-hydroxyphenyl-acetylated amine. Synthesis: Utilizes Petasis reaction conditions (HFIP solvent, 3 Å molecular sieves), yielding 22% isolated product. Properties: The hydroxyl group improves solubility but may reduce metabolic stability compared to the target compound’s phenyl group .

Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate () Structural Differences: Contains a benzyl group at position 6 and lacks the thienopyridine-carboxamido bridge. Hazards: Classified as a laboratory chemical with a molecular weight of 316.42 g/mol; safety data emphasize consultation with physicians upon exposure .

Comparative Analysis of Substituent Effects

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[2,3-b]pyridine + Tetrahydrobenzo[b]thiophene Phenyl (C6), carboxamide, ethyl ester ~493.5 (estimated) High complexity, potential for diverse bioactivity
Compound 5 () Thieno[2,3-b]pyridine 4-Methoxyphenyl, methyl, carboxamide ~400 (estimated) Enhanced electron-donating capacity
6o () Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy-oxoethyl 390.14 Improved solubility, moderate yield (22%)
Ethyl 2-amino-6-benzyl derivative () Thieno[2,3-c]pyridine Benzyl, ethyl ester 316.42 Lower molecular weight, documented safety risks

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates purified?

The synthesis typically involves multi-step reactions, starting with the condensation of tetrahydrobenzo[b]thiophene derivatives with amino-substituted thienopyridine precursors. For example, anhydrides (e.g., succinic anhydride) are reacted with intermediates in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC with gradients like MeCN:H₂O (30% → 100%) . Critical steps include protecting group strategies (e.g., Boc) and monitoring reaction completion via TLC.

Q. Which spectroscopic methods are used to confirm the compound’s structure?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyls at ~170 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, NH bands at ~3300 cm⁻¹) .
  • HRMS/LC-MS : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for screening activity?

Initial screens include:

  • Enzyme inhibition assays (e.g., kinases, proteases) due to structural similarity to bioactive thienopyridines .
  • Anticancer activity via MTT assays on cancer cell lines, noting IC₅₀ values .
  • Antibacterial testing using MIC determinations against Gram-positive/negative strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Solvent selection : Use anhydrous CH₂Cl₂ or DMF to minimize side reactions.
  • Catalyst tuning : Piperidine or acetic acid in Knoevenagel condensations improves reaction rates .
  • Purification : Replace HPLC with recrystallization (e.g., methanol) for cost-effective scaling .
  • Reaction monitoring : Real-time FTIR or in-situ NMR detects intermediates, reducing byproducts .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Phenyl vs. alkyl groups : Bulky aryl substituents (e.g., 6-phenyl) enhance hydrophobic interactions in enzyme pockets, improving inhibition (e.g., Compound A in vs. Derivative C) .
  • Ester vs. carboxylic acid : Hydrolysis of the ethyl ester to a free acid (e.g., Compound 32 in ) increases solubility but may reduce membrane permeability .
  • Amino group positioning : The 3-amino group in the thienopyridine moiety is critical for hydrogen bonding with targets like ATP-binding pockets .

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

  • Variable temperature NMR : Identifies dynamic processes (e.g., rotamers) causing split signals.
  • 2D NMR (COSY, HSQC) : Assigns ambiguous protons/carbons, especially in crowded aromatic regions .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., confirms bond angles and torsion) .

Q. What strategies improve compound stability under physiological conditions?

  • pH stability studies : Test degradation in buffers (pH 2–9) via HPLC-UV. Amide bonds are prone to hydrolysis at extremes .
  • Lyophilization : Enhances shelf life by removing hydrolytic water.
  • Prodrug design : Masking the ester group as a tert-butyl ether reduces premature metabolism .

Methodological Notes

  • Contradiction Management : If biological activity varies between batches, cross-validate synthesis protocols (e.g., vs. 9) and confirm purity (>95% via HPLC) before retesting .
  • Safety : Follow SDS guidelines (): Use PPE, avoid inhalation, and store at –20°C under nitrogen .

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